molecular formula C12H14N6O4S B2982393 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 306290-96-0

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2982393
CAS RN: 306290-96-0
M. Wt: 338.34
InChI Key: KJVGEPYHXUSWQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzenesulfonamide core with additional functional groups attached. These include a 6-amino-5-nitropyrimidin-4-yl group and an ethyl group.

Scientific Research Applications

Pharmacology

Benzenesulfonamide derivatives are known to possess a wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic properties. They are often explored for their potential as therapeutic candidates with higher potency and lesser side effects .

Materials Science

Benzenesulfonamide derivatives have applications in organic materials and dyes . They may be used to enhance certain properties of materials or as components in the synthesis of dyes.

Antimicrobial Activity

Some benzenesulfonamide derivatives have been evaluated for their antimicrobial activity against drug-resistant strains .

Cancer Research

There is ongoing research into the anticancer properties of benzenesulfonamide derivatives. Studies include the synthesis of new derivatives and evaluation of their effectiveness against cancer cells .

Safety And Hazards

The safety data sheet for a related compound, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and is harmful if swallowed . It’s important to note that the safety and hazards of “4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide” may be different and should be determined separately.

properties

IUPAC Name

4-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4S/c13-11-10(18(19)20)12(17-7-16-11)15-6-5-8-1-3-9(4-2-8)23(14,21)22/h1-4,7H,5-6H2,(H2,14,21,22)(H3,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVGEPYHXUSWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide

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